molecular formula C14H9NO3Se B137699 Carboxyebselen CAS No. 153871-75-1

Carboxyebselen

Cat. No. B137699
CAS RN: 153871-75-1
M. Wt: 318.2 g/mol
InChI Key: FOEPTYDLLXMPLJ-UHFFFAOYSA-N
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Description

Carboxyebselen is a potent and selective inhibitor of endothelial nitric oxide synthase (eNOS) . It is also known by other names such as HOOC-Ebs, Carboxyl-ebselen, NSC639765, and 2-(4-Carboxyphenyl)-1,2-benzisoselenazol-3(2H)-one .


Molecular Structure Analysis

Carboxyebselen has a molecular formula of C14H9NO3Se and a molecular weight of 318.20 . The structure data file (SDF/MOL File) contains information about the atoms, bonds, connectivity, and coordinates of the Carboxyebselen molecule . It contains a total of 30 bonds, including 21 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group .


Chemical Reactions Analysis

Carboxyebselen, a derivative of Ebselen, inhibits NOS present in enzymatic preparations from bovine endothelium, porcine cerebella, and murine spleen . It is both more potent and more selective for the constitutive endothelial NOS than Ebs .


Physical And Chemical Properties Analysis

Carboxyebselen has a chemical formula of C14H9NO3Se and an exact mass of 318.97 . Its elemental analysis shows that it contains C (52.85%), H (2.85%), N (4.40%), O (15.08%), and Se (24.82%) . It is soluble in DMSO .

Scientific Research Applications

Biocatalysis and Enzymatic Applications

Carboxylic acid reductases (CARs), which are widely distributed in bacteria, fungi, and plants, have garnered significant attention in biocatalysis, contributing to advancements in greener and sustainable synthetic processes. These enzymes can efficiently and selectively reduce a range of carboxylic acid substrates to corresponding aldehydes, a transformation that is challenging using chemical methods (Qu et al., 2018). Similarly, CARs are recognized as valuable catalysts for the selective one-step reduction of carboxylic acids to aldehydes, offering potential applications in various synthetic processes, including the preparation of aldehydes for the flavor and fragrance sector (Winkler, 2018).

Environmental and Biotechnological Implications

Carboxylated fullerenes have potential applications in nanotechnology, nanomaterials, and bionanomedicine. The physico-chemical properties of these compounds, along with their applications as nanomodifiers of polyelectrolytes and uses in medicine and agriculture, highlight their significance in science and technology (Semenov et al., 2017).

Microbial Pathways and Carbon Cycle

Carboxylases, key enzymes in the biosphere, catalyze the fixation of inorganic carbon (CO2) and play crucial roles in autotrophy, carbon assimilation, and other microbial pathways. These enzymes also hold promise for future uses in synthetic biology, such as transforming carbon dioxide into valuable compounds and producing novel antibiotics (Erb, 2011).

Antithrombotic and Antimicrobial Coatings

A carboxyl-ebselen-based layer-by-layer film, fabricated by assembling carboxyl-ebselen immobilized polyethylenimine and alginate, has been developed for potential antithrombotic and antimicrobial applications. The film can generate nitric oxide from endogenous S-nitrosothiols and reduce living bacterial surface attachment, demonstrating its applicability in biomedical device surfaces (Cai et al., 2011).

Mechanism of Action

Carboxyebselen acts as a potent and selective inhibitor of endothelial nitric oxide synthase (eNOS) . It is suggested that it operates in a manner similar to glutathione peroxidase (GPx), which involves changes in the oxidation state of the active site .

Future Directions

While specific future directions for Carboxyebselen are not mentioned in the resources, it is part of a class of compounds that are currently under clinical trials for the prevention and treatment of various disorders such as cardiovascular diseases, arthritis, stroke, atherosclerosis, and cancer . As with all research compounds, further studies are needed to fully understand its potential therapeutic applications.

properties

IUPAC Name

4-(3-oxo-1,2-benzoselenazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3Se/c16-13-11-3-1-2-4-12(11)19-15(13)10-7-5-9(6-8-10)14(17)18/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEPTYDLLXMPLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80165469
Record name Carboxyebselen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carboxyebselen

CAS RN

153871-75-1
Record name Carboxyebselen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153871751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carboxyebselen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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